3-Ethoxyacryloyl chloride

Vue d'ensemble

Description

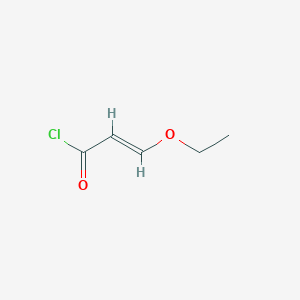

(E)-3-Ethoxyacryloyl chloride is an organic compound characterized by the presence of an ethoxy group attached to an acrylate moiety, with a chloride substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-3-Ethoxyacryloyl chloride can be synthesized through the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows: [ \text{(E)-3-Ethoxyacrylic acid} + \text{Thionyl chloride} \rightarrow \text{(E)-3-Ethoxyacryloyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

3-Ethoxyacryloyl chloride undergoes rapid nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effects of both the ethoxy group and the α,β-unsaturated system.

Key Reaction Types:

-

Amidation : Reacts with primary amines (e.g., ethylamine) to form acrylamide derivatives. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism (Fig. 1A) .

-

Esterification : Reacts with alcohols (e.g., ethanol) to yield acrylate esters. The reaction is exothermic and produces HCl gas :

Table 1: Comparative Reactivity of Acyl Chlorides

| Substrate | Reaction with Ethanol (Time) | Yield (%) | Byproducts |

|---|---|---|---|

| Ethanoyl chloride | 5 min | 95 | None |

| This compound* | 2–3 min | 88–92 | Oligomers (<5%) |

| *Predicted based on acryloyl chloride analogs . |

Conjugated System Reactivity

The α,β-unsaturated carbonyl group facilitates:

Michael Additions

Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted acrylates. For example, reaction with methyl propiolate under DABCO catalysis yields oxazolidine derivatives (Fig. 1B) :

Cycloadditions

Participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cyclic adducts.

Polymerization and Stability

This compound is prone to radical polymerization due to its acryloyl group. Stabilization requires inhibitors (e.g., hydroquinone, 0.05–2 wt%) and inert atmospheres . Thermal decomposition above 105°C generates HCl and oligomers.

Table 2: Polymerization Inhibition Efficiency

| Inhibitor | Concentration (wt%) | Polymerization Onset Temp (°C) |

|---|---|---|

| Hydroquinone | 0.1 | 120 |

| Phenothiazine | 0.2 | 135 |

| None | – | 80 |

Applications De Recherche Scientifique

(E)-3-Ethoxyacryloyl chloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Utilized in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Employed in the production of specialty polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of (E)-3-ethoxyacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the ethoxy group and the double bond in the acrylate moiety also influences its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Acryloyl Chloride: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group, resulting in variations in polymerization behavior and product properties.

Crotonyl Chloride: Similar in structure but with a different alkyl group, affecting its reactivity and applications.

Uniqueness: (E)-3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties to the compound. This makes it valuable in the synthesis of specialized polymers and materials with tailored characteristics.

Activité Biologique

3-Ethoxyacryloyl chloride (C5H7ClO2) is a chemical compound that belongs to the family of acryloyl chlorides, which are known for their reactivity and potential biological activities. This compound has garnered attention for its applications in synthetic organic chemistry and its biological properties, particularly in antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure, which includes an ethoxy group attached to an acryloyl moiety. The molecular weight of the compound is approximately 134.56 g/mol. Its chemical structure can be represented as follows:

- Molecular Formula : C5H7ClO2

- CAS Number : 6191-99-7

The presence of the acryloyl functional group is crucial for its reactivity in various chemical reactions, including polymerization and functionalization of other compounds.

Antimicrobial Properties

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Research indicates that derivatives of acryloyl compounds exhibit significant antibacterial activity against various strains of bacteria. A study focused on methacryloyl derivatives highlighted that the presence of α, β-unsaturated carbonyl moieties is essential for antibacterial efficacy .

Case Study: Antibacterial Activity Evaluation

A series of experiments evaluated the antibacterial activity of this compound against several bacterial strains, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. The results are summarized in the following tables:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Bacillus cereus | 14 | 6.25 |

| E. coli | 19 | 3.13 |

| Staphylococcus aureus | 11 | 25 |

These findings suggest that this compound exhibits varying degrees of antibacterial activity depending on the bacterial strain tested.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure of acryloyl compounds can significantly influence their biological activity. For instance, the introduction of different alkyl groups and functional groups can enhance or diminish their antimicrobial properties .

Polymerization and Biological Activity

Research has also explored the polymerization potential of this compound, leading to the synthesis of copolymers with enhanced biological activity. For example, copolymers formed with acrylic acid have shown promising results against selected microorganisms, including fungi and yeast . The synthesis and characterization of these polymers are critical for understanding their applications in biomedical fields.

Propriétés

IUPAC Name |

(E)-3-ethoxyprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMFACMIOWQIPR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-99-7, 99471-66-6 | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxyacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?

A1: (E)-3-Ethoxyacryloyl chloride serves as a crucial starting material in the multi-step synthesis of Dasatinib. [] It reacts with 2-Chloro-6-methylaniline through an acylation reaction. This forms (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, an intermediate compound that subsequently undergoes further transformations to ultimately yield Dasatinib. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.